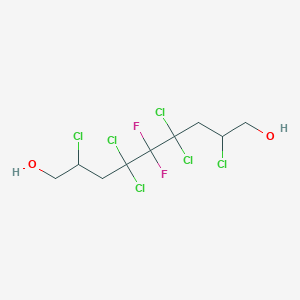
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol is a chemical compound with the molecular formula C₉H₁₂Cl₆F₂O₂ and a molecular weight of 402.905 g/mol . This compound is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves several steps. One common method includes the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires a solvent, such as chlorobenzene, and a catalyst, such as aluminum chloride . The reaction mixture is heated to reflux, and the product is isolated through distillation and purification techniques.
Analyse Chemischer Reaktionen
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of multiple halogen atoms plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol can be compared with other halogenated compounds such as:
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-2,2,4,4,6,6-hexahydro-: This compound also contains multiple chlorine atoms and exhibits similar chemical properties.
2,2,3,4,5,6-Hexachlorocyclohexadienone: Another halogenated compound with multiple chlorine atoms, used in various chemical reactions.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar halogenation patterns[][4].
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated compounds.
Eigenschaften
CAS-Nummer |
77304-50-8 |
|---|---|
Molekularformel |
C9H12Cl6F2O2 |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
2,4,4,6,6,8-hexachloro-5,5-difluorononane-1,9-diol |
InChI |
InChI=1S/C9H12Cl6F2O2/c10-5(3-18)1-7(12,13)9(16,17)8(14,15)2-6(11)4-19/h5-6,18-19H,1-4H2 |
InChI-Schlüssel |
CDGJIVPZXQQSTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)Cl)C(C(C(CC(CO)Cl)(Cl)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



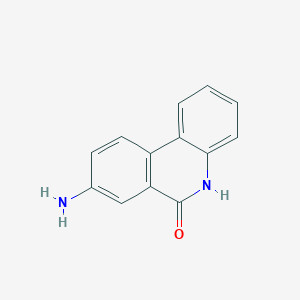
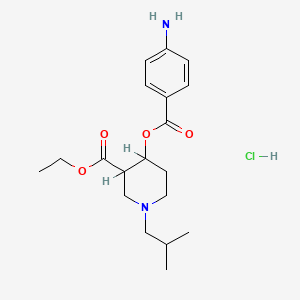
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
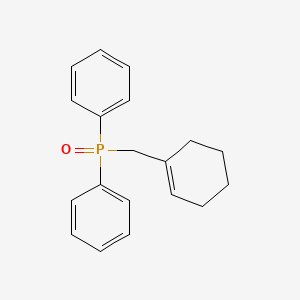
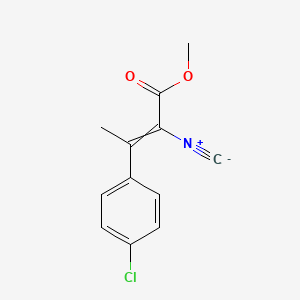
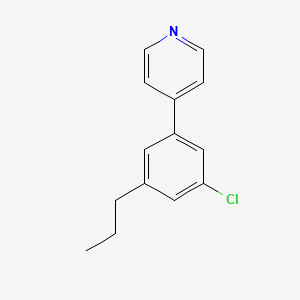


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
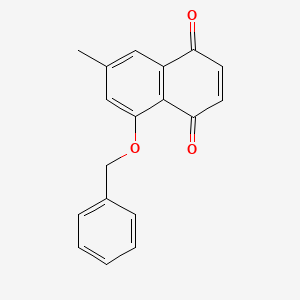
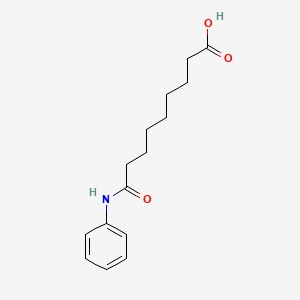
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
